molecular formula C16H11N3O3 B7703633 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No.: B7703633
M. Wt: 293.28 g/mol
InChI Key: OHFWDVPQTVCWGQ-UHFFFAOYSA-N
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Description

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a heterocyclic compound that integrates multiple functional groups, including a furan ring, an oxadiazole ring, and a quinoline moiety

Properties

IUPAC Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(22-19-14)13-3-2-6-21-13/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFWDVPQTVCWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.

    Coupling with Quinoline: The final step involves coupling the furan-oxadiazole intermediate with a quinoline derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into an amine derivative.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria .

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cells by interacting with specific molecular targets .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-quinolin-2-ol: Lacks the methyl group at the 7-position, which may affect its biological activity.

    3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-chloroquinolin-2-ol: The chlorine substituent can enhance its antimicrobial properties.

Uniqueness

The presence of the methyl group at the 7-position in 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is unique and contributes to its distinct biological activities. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

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